(4-(Allyloxy)phenyl)methanamine CAS 83171-41-9 properties
(4-(Allyloxy)phenyl)methanamine CAS 83171-41-9 properties
An In-depth Technical Guide to (4-(Allyloxy)phenyl)methanamine (CAS 83171-41-9)
Authored by a Senior Application Scientist
Foreword
(4-(Allyloxy)phenyl)methanamine, with its unique structural combination of a primary benzylic amine and an allyl ether, presents itself as a versatile building block in modern organic synthesis. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its fundamental properties, spectroscopic signature, synthesis, reactivity, and potential applications, with a strong emphasis on the practical insights necessary for its effective utilization in a laboratory setting. The narrative is structured to not only present data but to explain the underlying chemical principles that govern its behavior, ensuring a deeper understanding for the end-user.
Core Physicochemical & Structural Characteristics
(4-(Allyloxy)phenyl)methanamine is a bifunctional organic molecule. The primary amine attached to a benzyl group makes it a potent nucleophile, while the terminal double bond of the allyl group offers a site for various addition and polymerization reactions.[1] Its physical state at room temperature is typically a yellow to pale yellow oil.[2][3]
Key Properties Summary
A compilation of its fundamental physicochemical properties is presented below. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental data in publicly available literature.
| Property | Value | Source |
| CAS Number | 83171-41-9 | [3][4] |
| Molecular Formula | C₁₀H₁₃NO | [3][4] |
| Molecular Weight | 163.22 g/mol | [3][4] |
| Appearance | Yellow to pale yellow oil | [2][3] |
| Boiling Point | 273.8 ± 20.0 °C (Predicted) | [4] |
| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 9.29 ± 0.10 (Predicted) | [4] |
| SMILES Code | NCC1=CC=C(OCC=C)C=C1 | [5] |
Spectroscopic Profile: A Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of this molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Allyl Group Protons:
-
A doublet for the -O-CH₂ - protons (δ ~4.5 ppm).
-
A multiplet for the internal vinyl proton (-CH=CH₂) (δ ~5.9-6.1 ppm).
-
Two multiplets for the terminal vinyl protons (=CH₂ ) (δ ~5.2-5.4 ppm).
-
-
Benzylic Protons: A singlet for the -CH₂ -NH₂ protons (δ ~3.8 ppm).
-
Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum will complement the proton data.
-
Aromatic Carbons: Four signals in the aromatic region (δ ~115-160 ppm). The carbon attached to the oxygen will be the most downfield.
-
Allyl Group Carbons: Three signals corresponding to the -O-CH₂ - (δ ~69 ppm), -CH = (δ ~133 ppm), and =CH₂ (δ ~117 ppm) carbons.
-
Benzylic Carbon: A signal for the -CH₂ -NH₂ carbon (δ ~45 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present.
-
N-H Stretch: A characteristic medium to weak absorption in the 3300-3500 cm⁻¹ region, often appearing as a doublet for the primary amine.
-
C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic & Alkene): Peaks in the 1450-1650 cm⁻¹ region.
-
C-O Stretch (Ether): A strong absorption band around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
-
N-H Bend: A medium absorption around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 163. The fragmentation pattern would likely show losses corresponding to the functional groups, such as the cleavage of the benzylamine moiety.
Synthesis and Purification Workflow
A common and logical synthetic route to (4-(Allyloxy)phenyl)methanamine involves a two-step process starting from 4-hydroxybenzonitrile. This approach is efficient as it utilizes readily available starting materials.
Proposed Synthetic Pathway
-
Williamson Ether Synthesis: 4-hydroxybenzonitrile is reacted with allyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF). This step introduces the allyloxy group.
-
Nitrile Reduction: The resulting 4-(allyloxy)benzonitrile is then reduced to the primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Synthetic workflow for (4-(Allyloxy)phenyl)methanamine.
Causality in Experimental Choices
-
Choice of Base and Solvent: Potassium carbonate is a mild and inexpensive base suitable for the O-alkylation of phenols. Acetone is a good solvent for this reaction as it dissolves the reactants and is easily removed.
-
Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yield. Catalytic hydrogenation is a viable, often milder, alternative.
-
Purification: Column chromatography is the standard method for purifying the final product, effectively removing any unreacted starting material or byproducts.
Reactivity, Stability, and Applications
The dual functionality of (4-(Allyloxy)phenyl)methanamine makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
Reactivity Profile
-
Nucleophilic Amine: The primary benzylic amine is a strong nucleophile and will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (via reductive amination) to form amides and secondary amines, respectively.
-
Allyl Group: The terminal double bond can undergo various reactions, including:
-
Addition Reactions: Halogenation, hydrohalogenation, and epoxidation.
-
Cross-Coupling Reactions: Such as the Heck or Suzuki reactions, if appropriately functionalized.
-
Rearrangement: Claisen rearrangement upon heating to form 2-allyl-4-aminomethylphenol.
-
Stability and Storage
The compound is stable under recommended storage conditions.[6] However, it is incompatible with strong oxidizing agents and strong acids.[6] To maintain its integrity, it should be stored in a tightly closed container in a dry, well-ventilated place, and kept in the dark.[3] Recommended storage temperatures are often between 4 to 8 °C.[3]
Applications in Research and Development
The primary documented application of this compound is as a reagent in the preparation of novel bioactive molecules.
-
Neurotrophic and Anti-Inflammatory Agents: It has been used in the synthesis of 3-aminomethylindole derivatives, which have shown potential as multifunctional anti-inflammatory and neurotrophic agents.[4]
-
Psychoactive Substance Research: Structurally related compounds, such as 4-allyloxymethamphetamine, have been synthesized to study their effects as selective inhibitors of cytochrome P450 enzymes, specifically CYP2D.[7] This highlights the utility of the 4-allyloxy-phenylamine scaffold in designing targeted enzyme inhibitors.
-
Building Block for Complex Molecules: The amine functionality allows for its incorporation into larger molecular frameworks through amide bond formation, a cornerstone of medicinal chemistry. The allyl group can serve as a handle for further chemical modification or for polymerization.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling (4-(Allyloxy)phenyl)methanamine.
Hazard Identification
Based on available safety data, the compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Handling Procedures
A logical workflow for safe handling is depicted below.
Caption: Recommended workflow for safely handling the compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6]
-
Skin Contact: Wash off with soap and plenty of water.[6]
-
Eye Contact: Flush eyes with water as a precaution.[6]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]
In all cases of significant exposure or if symptoms persist, seek medical attention.
Conclusion
(4-(Allyloxy)phenyl)methanamine is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an attractive building block for the synthesis of complex target molecules, particularly those with potential biological activity. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development endeavors.
References
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D'Vries, R. F., et al. (2014). methanone. Acta Crystallographica Section E: Crystallographic Communications, E70, o814–o815.
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Waseda University. (n.d.). methanone.
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- Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide on the Stability and Storage of (4-(Bromomethyl)phenyl)methanamine.
- Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Chilean Chemical Society, 63(3), 4099-4110.
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PubChem. (n.d.). 4-Allyloxy-2-hydroxybenzophenone. Retrieved from [Link]
- Orfi, L., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry, 61(15), 6843-6855.
- Reich, H. J. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin - Madison.
- Hertkorn, N., et al. (2013).
- Wikipedia. (n.d.). DOx.
- ChemicalBook. (n.d.). 4-METHOXY-O-PHENYLENEDIAMINE(102-51-2) 1H NMR spectrum.
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